H-L-Arg-anbaipr 2hcl

Vue d'ensemble

Description

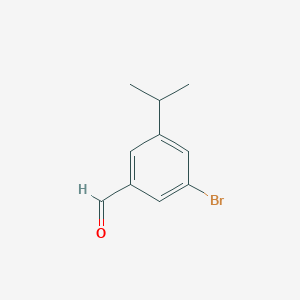

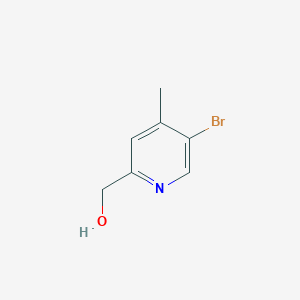

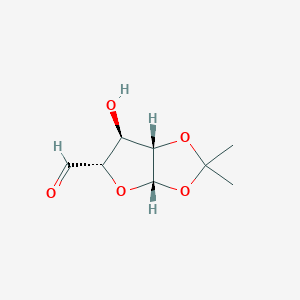

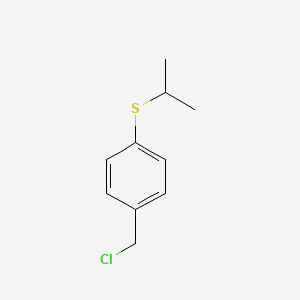

“H-L-Arg-anbaipr 2hcl” is a chemical compound with the molecular formula C16H25N7O42HCl . It is also known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride . The compound has a molecular weight of 379.4272.9 g/mol . It is used in scientific experiments and has gained significant attention in recent years.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 379.42*72.9 g/mol .Applications De Recherche Scientifique

Chemical Tool Development for H2S Research

One significant area of research involves the development of chemical tools for hydrogen sulfide (H2S) detection, which could be related to the compound due to its potential involvement in sulfur chemistry. H2S is recognized as an important biological mediator, with expanding research focused on understanding its biogenesis and action. The development of H2S-selective fluorescent probes, functioning via H2S-mediated reduction of fluorogenic aryl azides, represents a major advancement in this field. These probes allow for the selective detection of H2S, contributing to our understanding of its biological roles. This mechanism involves the reduction of aryl azides by HS(-), highlighting the intricate chemistry surrounding sulfur species (Henthorn & Pluth, 2015).

Hydrothermal Carbonization for Biofuel Production

Another relevant area is the hydrothermal carbonization (HTC) of agricultural residues to produce solid fuel, termed HTC-Biochar. This process, which could potentially utilize or produce compounds similar to "H-L-Arg-anbaipr 2hcl," involves the transformation of biomass into a coal-like material. This research underscores the potential of converting waste or by-products into valuable energy sources, contributing to a more sustainable energy future. The process demonstrates how chemical reactions under hydrothermal conditions can alter the composition and energy content of the starting material, producing a solid fuel with characteristics comparable to brown coal (Oliveira, Blöhse, & Ramke, 2013).

Advanced Catalytic Processes

Research on catalytic processes, especially those involving sulfur compounds, is highly relevant to the chemical industry and environmental management. For instance, the development of powerful and water-tolerant catalysts for solvent-free esterifications opens new pathways in green chemistry. These advancements highlight the importance of designing catalysts that are effective under mild conditions, reducing the environmental impact of chemical processes. Such research can lead to more efficient use of resources and reduction of harmful by-products (Karimi & Vafaeezadeh, 2012).

Propriétés

IUPAC Name |

5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEZTIATXYGZJU-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)

![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)